N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures
Scientific Research Applications
N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Future Directions
The future directions for research on “N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” and related compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of their potential biomedical applications .
Mechanism of Action
Target of Action
Similar compounds within the imidazothiazole class have been found to interact with a variety of targets, including indolamine 2,3-dioxygenase 1 (ido1), a key enzyme involved in the metabolism of tryptophan .
Mode of Action
It’s known that imidazothiazoles can act as effective molecular scaffolds for synthetic, structural, and biomedical research . The interaction of these compounds with their targets often results in changes to cellular processes, potentially leading to therapeutic effects .
Biochemical Pathways
Related imidazothiazole compounds have been found to impact a variety of biochemical pathways, including those involved in cancer cell proliferation .
Result of Action
Related imidazothiazole compounds have demonstrated a range of effects, including antiproliferative activity against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions, such as heating the reagent mixture in benzene for 2-4 hours . The structure of the starting bromo ketone can influence the outcome of the reaction, leading to different products .
Industrial Production Methods
the synthesis of related imidazo[2,1-b][1,3]thiazole derivatives often involves scalable processes such as microwave-assisted synthesis and catalyst-free reactions in aqueous media .
Chemical Reactions Analysis
Types of Reactions
N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Comparison with Similar Compounds
Similar Compounds
Levamisole: A well-known anthelmintic and immunomodulatory agent that shares the imidazo[2,1-b][1,3]thiazole core structure.
Pifithrin-β: An antineoplastic agent with a similar imidazo[2,1-b][1,3]thiazole structure.
Uniqueness
N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of the imidazo[2,1-b][1,3]thiazole and benzodioxine moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S2/c18-23(19,11-1-2-12-13(7-11)21-5-4-20-12)15-8-10-9-17-3-6-22-14(17)16-10/h1-3,6-7,9,15H,4-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZMXKDNXMMBGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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